![molecular formula C5H7F3 B3041155 1,1,2-Trifluoropent-1-ene CAS No. 261761-31-3](/img/structure/B3041155.png)
1,1,2-Trifluoropent-1-ene
Overview
Description
1,1,2-Trifluoropent-1-ene is a chemical compound with the molecular formula C5H7F3. It has an average mass of 124.104 Da and a monoisotopic mass of 124.049988 Da .
Molecular Structure Analysis
The molecular structure of 1,1,2-Trifluoropent-1-ene consists of carbon ©, hydrogen (H), and fluorine (F) atoms. The exact arrangement of these atoms in the molecule would require more specific information or a detailed molecular model .Physical And Chemical Properties Analysis
1,1,2-Trifluoropent-1-ene has a boiling point of 63.1±8.0 °C and a density of 1.028±0.06 g/cm3 .Scientific Research Applications
Ene Reactions and Nitrogen Bonding : Trifluoronitrosomethane, a compound related to 1,1,2-Trifluoropent-1-ene, exhibits versatility in ene reactions, forming N-alkenyl-N-trifluoromethylhydroxylamines. These reactions involve the transfer of allylic hydrogen to oxygen and bonding of olefinic carbon to nitrogen, applicable in synthesizing hydroxylamines and nitroxides (Barlow, Haszeldine, & Murray, 1980).
Cycloisomerization Processes : In a study of 1,5-allenynes, a gold-catalyzed cycloisomerization process was observed, demonstrating an ene reaction involving nucleophilic addition followed by a hydrogen shift. This process is significant in the formation of cross-conjugated trienes (Cheong, Morganelli, Luzung, Houk, & Toste, 2008).
Cycloaddition with Furan Derivatives : The cycloaddition reaction of trifluoroethene with furan derivatives yields 1,1,2-trifluoro-7-oxa-bicyclo[2.2.1]hept-4-ene. This reaction is crucial for synthesizing derivatives and investigating the effects of substituents on reaction efficacy (Chambers, Gilbert, & Powell, 2000).
Synthesis of Fluorinated Monomers : The synthesis of fluorinated monomers bearing an ω-trialkoxysilane function, derived from compounds like 1,1,2-trifluoro-1,4-pentadiene, is significant in the radical copolymerization with vinylidene fluoride. This process leads to innovative crosslinking and material properties (Guiot, Améduri, Boutevin, & Lannuzel, 2006).
Vapor Phase Properties : A study on 3,3,3-trifluoroprop-1-ene, closely related to 1,1,2-Trifluoropent-1-ene, provided detailed insights into its saturated vapor pressure and gaseous pvT properties. This data is vital for applications in refrigeration and environmental science (Yin, Ke, Zhao, & Ma, 2020).
properties
IUPAC Name |
1,1,2-trifluoropent-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3/c1-2-3-4(6)5(7)8/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTCXEDGGUZBNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2-Trifluoropent-1-ene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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